3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)-

Lipophilicity Drug-likeness ADME

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)- (CAS 71083-72-2, also registered as CAS 61338-36-1) is a 4-hydroxyquinoline-3-carbonitrile derivative bearing an 8-isopropoxy substituent. With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, it belongs to the class of quinoline-3-carbonitriles that have been extensively patented as protein kinase inhibitor scaffolds.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 71083-72-2
Cat. No. B11880162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)-
CAS71083-72-2
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC2=C1NC=C(C2=O)C#N
InChIInChI=1S/C13H12N2O2/c1-8(2)17-11-5-3-4-10-12(11)15-7-9(6-14)13(10)16/h3-5,7-8H,1-2H3,(H,15,16)
InChIKeyFTOYYEKHVASRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)- (CAS 71083-72-2): Structural and Physicochemical Baseline for Procurement Decisions


3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)- (CAS 71083-72-2, also registered as CAS 61338-36-1) is a 4-hydroxyquinoline-3-carbonitrile derivative bearing an 8-isopropoxy substituent. With a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol, it belongs to the class of quinoline-3-carbonitriles that have been extensively patented as protein kinase inhibitor scaffolds [1]. The compound exists predominantly in its 4-oxo-1,4-dihydroquinoline tautomeric form and features one hydrogen bond donor (4-OH), four hydrogen bond acceptors (nitrile N, quinoline N, 4-oxo O, 8-isopropoxy O), and two rotatable bonds . Its computed LogP of approximately 2.19 places it in an intermediate lipophilicity range relative to common 8-substituted analogs .

Why 8-Position Substituent Choice in 4-Hydroxyquinoline-3-carbonitriles Is Non-Interchangeable for Research and Industrial Applications


Simple substitution of the 8-isopropoxy group with a methoxy, isopropyl, or hydrogen substituent fundamentally alters the compound's lipophilicity, hydrogen-bonding capacity, conformational flexibility, and physical handling properties. These differences directly impact chromatographic behavior, solubility, membrane permeability, and target-binding interactions in kinase inhibitor development programs [1]. The quantitative comparisons below demonstrate that each 8-substituted analog occupies a distinct physicochemical space, making generic replacement without re-optimization of downstream synthetic or biological protocols inadvisable .

Quantitative Differentiation of 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)- from Closest 8-Substituted Analogs


Lipophilicity (LogP): Intermediate LogP Balances Permeability and Solubility Between 8-Methoxy and 8-Isopropyl Analogs

The target compound exhibits a computed LogP of 2.19, which is intermediate between the 8-methoxy analog (LogP = 1.41) and the 8-isopropyl analog (LogP = 2.52). This intermediate lipophilicity suggests a balanced profile for membrane permeability and aqueous solubility, potentially advantageous for oral bioavailability relative to the more hydrophilic methoxy or the more lipophilic isopropyl derivatives .

Lipophilicity Drug-likeness ADME

Hydrogen Bond Acceptor Count: 8-Isopropoxy Retains Four HBA Sites Versus Three in 8-Isopropyl Analog

The target compound possesses four hydrogen bond acceptor (HBA) sites (nitrile N, quinoline N, 4-oxo O, and 8-isopropoxy ether O), whereas the 8-isopropyl analog has only three HBA sites (lacking the ether oxygen). This additional HBA site can enhance aqueous solubility through increased hydrogen bonding with water and may provide an extra interaction point for target protein binding .

Hydrogen bonding Target engagement Solubility

Rotatable Bond Count: Two Rotatable Bonds in Isopropoxy Group Increase Conformational Flexibility Over Methoxy and Isopropyl Analogs

The 8-isopropoxy substituent introduces two rotatable bonds (O-CH(CH₃)₂ and the aryl-O bond), compared to one rotatable bond each for the 8-methoxy and 8-isopropyl analogs. This increased conformational flexibility can influence entropy costs upon protein binding and may allow the isopropoxy group to adopt conformations that optimize interactions with hydrophobic kinase pockets .

Conformational flexibility Molecular recognition Entropy

Physical Property Differentiation: Density and Boiling Point for Purification and Formulation Process Design

The target compound has a density of 1.24 g/cm³ and a boiling point of 368°C at 760 mmHg, which are distinct from the 8-methoxy analog (density 1.32 g/cm³, bp 352.3°C) and the 8-isopropyl analog (density 1.19 g/cm³, bp 332.3°C). These differences directly affect chromatographic retention times, distillation conditions, and solvent selection during purification and formulation .

Purification Distillation Formulation

Vapor Pressure Comparison: Lower Volatility of 8-Isopropoxy Analog Enhances Handling Safety and Storage Stability

The target compound exhibits a vapor pressure of 1.31 × 10⁻⁵ mmHg at 25°C, which is lower than the 8-methoxy analog (3.88 × 10⁻⁵ mmHg) and an order of magnitude lower than the 8-isopropyl analog (1.47 × 10⁻⁴ mmHg). Lower volatility reduces inhalation exposure risk during weighing and handling, and minimizes evaporative loss during long-term storage .

Volatility Storage stability Occupational safety

Optimal Application Scenarios for 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)- Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity

For medicinal chemistry programs targeting protein kinases where balanced LogP is critical for cellular permeability and aqueous solubility, the target compound's LogP of 2.19 fills a gap between the more polar 8-methoxy analog (LogP 1.41) and the more lipophilic 8-isopropyl analog (LogP 2.52). Patent literature confirms that 3-quinolinecarbonitriles are active kinase inhibitor scaffolds . The isopropoxy group provides a distinct lipophilicity window that cannot be replicated by methoxy or isopropyl substitution, enabling fine-tuning of ADME properties without altering the quinoline core .

Synthetic Intermediate Requiring Specific Hydrogen-Bonding Capacity

When a 4-hydroxyquinoline-3-carbonitrile building block with four hydrogen bond acceptor sites is required for downstream derivatization (e.g., 4-O-alkylation or 4-amination for kinase inhibitor synthesis), the target compound provides one additional HBA site compared to the 8-isopropyl analog (HBA=3). This extra ether oxygen can participate in directing-group effects during regioselective reactions or provide an additional anchor point for protein-ligand interactions in the final drug candidate .

Scale-Up Purification Development Requiring Predictable Physical Properties

For process chemistry teams developing large-scale purification protocols, the target compound's distinct boiling point (368°C) and density (1.24 g/cm³) necessitate specific distillation and chromatographic parameters that differ from those used for the 8-methoxy (bp 352.3°C, density 1.32) or 8-isopropyl (bp 332.3°C, density 1.19) analogs. Using the correct compound from the outset avoids costly re-optimization of purification conditions during technology transfer from medicinal chemistry to kilo-lab or pilot plant .

Long-Term Compound Library Storage Where Low Volatility Is Essential

For compound management facilities maintaining screening libraries over multi-year periods, the target compound's vapor pressure of 1.31 × 10⁻⁵ mmHg is approximately 3-fold lower than the 8-methoxy analog and 11-fold lower than the 8-isopropyl analog. This reduced volatility minimizes evaporative loss from storage vessels, maintains DMSO stock concentration accuracy, and reduces the risk of cross-contamination via vapor-phase transfer in automated storage systems .

Quote Request

Request a Quote for 3-Quinolinecarbonitrile, 4-hydroxy-8-(1-methylethoxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.